2,6-Naphthyridine
Overview
Description
2,6-Naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines, which are characterized by a fused system of two pyridine rings.
Mechanism of Action
Target of Action
The primary target of 2,6-Naphthyridine is the TGF-beta receptor type-1 . This receptor plays a crucial role in cellular processes such as cell growth, cell differentiation, apoptosis, and cellular homeostasis .
Mode of Action
It is known that it interacts with its target, the tgf-beta receptor type-1 . The interaction between this compound and its target may result in changes in cellular processes controlled by this receptor .
Biochemical Pathways
Given its target, it is likely that it impacts pathways regulated by the tgf-beta receptor type-1 . These could include pathways related to cell growth, differentiation, and apoptosis .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
Given its target, it is likely that it influences cellular processes such as growth, differentiation, and apoptosis
Action Environment
It is known that this compound can be isolated from both marine organisms and terrestrial plants , suggesting that it may be stable in a variety of
Biochemical Analysis
Biochemical Properties
2,6-Naphthyridine plays a crucial role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound derivatives have been shown to inhibit protein kinase CK2, a key enzyme involved in cell growth and survival . This interaction is significant as it can lead to the development of new therapeutic agents targeting cancer and other diseases. Additionally, this compound exhibits antimicrobial activity by interacting with bacterial enzymes, disrupting their normal function and inhibiting bacterial growth .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives can inhibit the growth of cancer cells by interfering with cell signaling pathways that promote cell proliferation . Moreover, this compound can modulate gene expression by binding to specific DNA sequences, thereby affecting the transcription of genes involved in cell cycle regulation and apoptosis . In terms of cellular metabolism, this compound has been shown to alter metabolic fluxes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and DNA, leading to changes in their activity and function. For instance, this compound derivatives inhibit protein kinase CK2 by binding to its active site, preventing the enzyme from phosphorylating its substrates . This inhibition can disrupt cell signaling pathways and induce apoptosis in cancer cells. Additionally, this compound can interact with DNA, altering gene expression by preventing the binding of transcription factors to their target sequences .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis rates . These temporal effects are important considerations for researchers studying the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, this compound can affect metabolic fluxes by altering the activity of key enzymes involved in glycolysis and the citric acid cycle . These interactions can lead to changes in metabolite levels, impacting cellular energy production and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, such as organic cation transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to proteins that regulate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity, as they determine its availability and concentration at target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects . For example, this compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Naphthyridine can be synthesized through various methods. One common approach involves the cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide, leading to the formation of 3-amino-4-methyl-2,6-naphthyridine, which is then transformed into 4-methyl-2,6-naphthyridine through a series of reactions . Another method involves the cyclization of β-homocinchomeronic acid diamide to form β-homocinchomeronimide, followed by additional steps to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves eco-sustainable green approaches, such as using microwave irradiation to facilitate the synthesis. This method not only enhances the reaction efficiency but also minimizes the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,6-Naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while reduction can produce naphthyridine hydrides .
Scientific Research Applications
2,6-Naphthyridine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
Properties
IUPAC Name |
2,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNMISUJOQAFRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179941 | |
Record name | 2,6-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253-50-9 | |
Record name | 2,6-Naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=253-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Naphthyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40179941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,6-naphthyridine?
A1: this compound has a molecular formula of C8H6N2 and a molecular weight of 130.15 g/mol. []
Q2: What are the key spectroscopic features of this compound?
A2: this compound can be characterized by UV spectroscopy, exhibiting characteristic absorption bands. Additionally, proton NMR spectroscopy reveals distinct chemical shifts and coupling patterns for the hydrogen atoms within the molecule. [, ]
Q3: What are the common starting materials for synthesizing this compound derivatives?
A3: this compound derivatives can be synthesized from various substrates, with pyridine derivatives being the most common. Other starting materials include triazines, pirolo and furopyrridines, quinolines, and acyclic compounds. [, ]
Q4: Can you describe a specific synthetic route to this compound?
A4: One method involves a multi-step process starting from 2-methylpyrazine. This includes condensation, elimination, amine addition to a double bond, amino group protection, cyclic addition/exclusion, and deprotection. []
Q5: Are there any regioselective approaches for functionalizing this compound?
A5: Yes, research has explored regioselective halogenation of this compound, enabling the synthesis of mono- and di-halogenated derivatives. These halogenated compounds serve as valuable intermediates for further functionalization. []
Q6: What are the known biological activities of this compound derivatives?
A6: 2,6-Naphthyridines exhibit a broad range of biological activities, including anticancer, antihypertensive, anti-depressant, and antimicrobial effects. [, ]
Q7: How do this compound derivatives interact with their biological targets?
A7: Some this compound derivatives act as ATP-competitive inhibitors of specific protein kinases, such as CK2 and PKD1. This interaction disrupts the phosphorylation activity of these kinases, ultimately impacting downstream signaling pathways. [, ]
Q8: Are there any this compound-based drugs in clinical trials?
A8: Yes, CX-4945, a 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid derivative, is the first-in-class CK2 inhibitor to reach clinical trials for cancer treatment. []
Q9: Have any 2,6-naphthyridines shown potential as FGFR4 inhibitors?
A9: Research identified compound 11, a this compound analogue, as a potent and selective FGFR4 inhibitor. This compound exhibited promising antitumor efficacy in hepatocellular carcinoma (HCC) models. []
Q10: How is computational chemistry used in the study of 2,6-naphthyridines?
A10: Computational methods, such as DFT calculations, have been employed to investigate the electronic properties of this compound derivatives. These calculations help predict molecular properties, such as HOMO-LUMO gaps, and guide the design of novel materials with tailored properties. []
Q11: What is the impact of structural modifications on the activity of this compound derivatives?
A11: Structure-activity relationship (SAR) studies reveal that even subtle changes to the this compound scaffold can significantly impact biological activity, potency, and selectivity. For example, introducing a fluoropyridine moiety can balance basicity and potency in BACE1 inhibitors. []
Q12: What material properties make this compound derivatives attractive for organic electronics?
A12: this compound derivatives possess electron-transporting properties, making them suitable candidates for organic light-emitting diodes (OLEDs). They can exhibit high glass transition temperatures (Tg) and electron mobility (μe), crucial for OLED performance. []
Q13: How does the linkage position on the polymer backbone affect the performance of this compound-based photovoltaic materials?
A13: Studies on dibenzo[c,h][2,6]-naphthyridine-5,11-(6H,12H)-dione (DBND)-based polymers revealed that the linkage position (meta- vs. para-) significantly influences molecular packing and ultimately the photovoltaic performance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.